molecular formula C11H20O3 B14737244 Undec-10-eneperoxoic acid CAS No. 5796-88-3

Undec-10-eneperoxoic acid

Cat. No.: B14737244
CAS No.: 5796-88-3
M. Wt: 200.27 g/mol
InChI Key: DOSMZFIZOJNVQD-UHFFFAOYSA-N
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Description

Undec-10-eneperoxoic acid is an organic compound that features a peroxo group attached to an undec-10-ene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undec-10-eneperoxoic acid typically involves the peroxidation of undec-10-enoic acid. One common method is the reaction of undec-10-enoic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the peroxo group.

Industrial Production Methods

Industrial production of this compound may involve large-scale peroxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Undec-10-eneperoxoic acid undergoes several types of chemical reactions, including:

    Oxidation: The peroxo group can participate in oxidation reactions, converting various substrates into their oxidized forms.

    Reduction: Although less common, the peroxo group can be reduced under specific conditions.

    Substitution: The peroxo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and organic peroxides. Conditions often involve mild temperatures and acidic or basic environments.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

    Substitution: Nucleophiles such as amines or alcohols can react with the peroxo group in the presence of catalysts like sulfuric acid or phosphoric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or alcohols, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Undec-10-eneperoxoic acid has several scientific research applications, including:

    Chemistry: Used as an oxidizing agent in organic synthesis to introduce peroxo groups into molecules.

    Biology: Studied for its potential antimicrobial properties due to the reactive nature of the peroxo group.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of polymers and other materials that require peroxo functionalities.

Mechanism of Action

The mechanism of action of undec-10-eneperoxoic acid involves the generation of reactive oxygen species (ROS) from the peroxo group. These ROS can interact with various molecular targets, leading to oxidation of substrates. The pathways involved include the formation of free radicals and subsequent reactions with organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Undec-10-enoic acid: The parent compound, which lacks the peroxo group.

    Undec-10-enyl undec-10-enoate: A related ester compound used in organic synthesis.

    10-Undecenoic acid-based triazoles: Compounds derived from undec-10-enoic acid with triazole functionalities.

Uniqueness

Undec-10-eneperoxoic acid is unique due to the presence of the peroxo group, which imparts distinct reactivity and potential applications. This differentiates it from similar compounds that lack the peroxo functionality and thus have different chemical properties and uses.

Properties

CAS No.

5796-88-3

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

undec-10-eneperoxoic acid

InChI

InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-9-10-11(12)14-13/h2,13H,1,3-10H2

InChI Key

DOSMZFIZOJNVQD-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OO

Origin of Product

United States

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